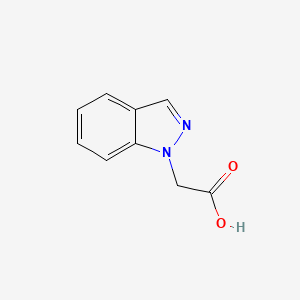

1H-indazol-1-ylacetic acid

Übersicht

Beschreibung

1H-Indazol-1-ylacetic acid is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound features an indazole ring fused to an acetic acid moiety, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Indazol-1-ylacetic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which can then undergo cyclization to form the indazole ring .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieve efficient production. detailed industrial methods are often proprietary and not publicly disclosed.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indazol-1-ylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The indazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1H-Indazol-1-ylacetic acid is being investigated for its potential as a drug candidate due to its ability to interact with various biological targets. Its unique structure allows it to modulate the activity of specific enzymes and receptors, making it valuable in the development of new medications. For example, research has highlighted its potential as an inhibitor of phosphoinositide 3-kinase δ, which plays a crucial role in cellular signaling pathways associated with cancer and other diseases .

Case Study: Anticancer Properties

A study focusing on the anticancer properties of this compound demonstrated its effectiveness in inhibiting the proliferation of cancer cells in vitro. The compound was shown to induce apoptosis in several cancer cell lines, suggesting its potential as a therapeutic agent against malignancies .

Agricultural Chemistry

In agricultural settings, this compound is utilized as a plant growth regulator. It enhances crop yield and improves resistance to environmental stressors, which is essential for sustainable agriculture. This compound helps optimize plant growth by regulating hormonal pathways involved in growth and development .

Data Table: Effects on Crop Yield

| Crop Type | Application Rate (mg/L) | Yield Increase (%) |

|---|---|---|

| Tomato | 50 | 20 |

| Wheat | 100 | 15 |

| Soybean | 75 | 18 |

Biochemical Research

Researchers employ this compound to study metabolic pathways and enzyme interactions. Its ability to modulate enzyme activity provides insights into cellular processes and disease mechanisms. For instance, studies have explored its role in metabolic regulation and its effects on specific signaling pathways involved in inflammation and metabolism .

Case Study: Enzyme Interaction

A biochemical study demonstrated that this compound interacts with key metabolic enzymes, leading to altered metabolic profiles in treated cells. This interaction highlights its potential as a tool for dissecting metabolic pathways in various biological contexts .

Material Science

In material science, this compound is used to develop novel materials with specific properties. It serves as a building block for synthesizing polymers and coatings tailored for various industrial applications. The compound's unique chemical structure allows for the creation of materials that exhibit desirable mechanical and thermal properties .

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Moderate |

| Chemical Resistance | Excellent |

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for detecting and quantifying related compounds in complex mixtures. Its use ensures quality control across various industries, including pharmaceuticals and food production. The compound's stability and well-characterized properties make it an ideal candidate for standardization purposes .

Case Study: Quality Control

An analytical study highlighted the effectiveness of using this compound as a reference standard in high-performance liquid chromatography (HPLC). The results confirmed its reliability for ensuring the quality of pharmaceutical products by accurately quantifying active ingredients .

Wirkmechanismus

The mechanism of action of 1H-indazol-1-ylacetic acid involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which is involved in various cellular signaling pathways . The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

1H-Indazole: A simpler analog without the acetic acid moiety.

2H-Indazole: A structural isomer with different electronic properties.

1H-Imidazol-1-ylacetic acid: A related compound with an imidazole ring instead of an indazole ring.

Uniqueness: 1H-Indazol-1-ylacetic acid is unique due to its combination of the indazole ring and acetic acid moiety, which imparts distinct chemical and biological properties

Biologische Aktivität

1H-Indazol-1-ylacetic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8N2O2

- Molecular Weight : 176.17 g/mol

- CAS Number : 32829-25-7

The compound features an indazole ring structure combined with an acetic acid moiety, which contributes to its unique chemical properties and biological activities.

This compound interacts with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as phosphoinositide 3-kinase δ, which plays a crucial role in cellular signaling pathways.

- Cell Cycle Regulation : Research indicates that it may affect apoptosis and the cell cycle by modulating proteins involved in these processes, particularly through interactions with the Bcl2 family and the p53/MDM2 pathway .

Anticancer Properties

This compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| K562 (Leukemia) | 5.15 | Selective for normal cells (HEK-293, IC50 = 33.2 µM) |

| A549 (Lung Cancer) | TBD | Further studies required |

The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various pathogens, showing significant activity that warrants further exploration for potential therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of indazole derivatives, including this compound:

- Antitumor Activity : A study demonstrated that derivatives of indazole exhibited significant inhibition of tumor growth in preclinical models, suggesting a strong potential for development into anticancer drugs .

- Mechanistic Insights : Investigations into the molecular interactions of indazole derivatives revealed their capacity to bind effectively to target proteins involved in cancer progression, providing insights into their mode of action .

- Comparative Studies : When compared to related compounds like 1H-indazole and 2H-indazole, this compound showed enhanced biological activity due to the presence of the acetic acid group, which modulates its interaction with biological targets .

Eigenschaften

IUPAC Name |

2-indazol-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(13)6-11-8-4-2-1-3-7(8)5-10-11/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRZBEVYWWQQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423668 | |

| Record name | 1H-indazol-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32829-25-7 | |

| Record name | 1H-indazol-1-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazol-1-ylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions the synthesis of several derivatives of 1H-indazol-3-ol, including esters of 1H-indazol-1-ylacetic acid. Can you elaborate on the reaction conditions that lead to the formation of these esters?

A1: [] describes the reaction between 1H-indazol-3-ol and ethyl chloroacetate in ethanol. While the specific conditions (e.g., temperature, reaction time, molar ratios) are not detailed, the paper highlights that using equivalent quantities of the reactants favors the formation of various esters, including ethyl esters of [(1-carbethoxymethyl-1H-indazol-3-yl)oxy]-acetic acid and (3-hydroxy-1H-indazol-1-yl)acetic acid. The paper further discusses the isolation and identification of these esters, suggesting possible purification and characterization techniques. []

Q2: The study investigates the spectroscopic properties of the synthesized compounds. What information can we gain from the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra about the structure of this compound derivatives?

A2: [] mentions the analysis of IR and NMR spectra for the synthesized esters and their corresponding acids, obtained through alkaline hydrolysis. While specific spectral data points are not provided, the paper emphasizes the use of these spectroscopic techniques to confirm the structures of the synthesized compounds. For instance, IR spectroscopy could provide information about the presence of specific functional groups, like the carbonyl group in the ester and carboxylic acid moieties. NMR spectroscopy, on the other hand, could offer insights into the arrangement of hydrogen atoms within the molecule, aiding in the identification of different isomers and confirming the structure of the this compound derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.